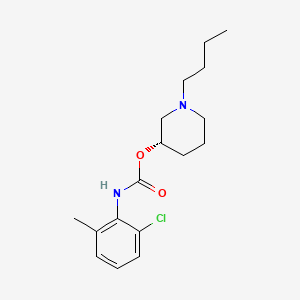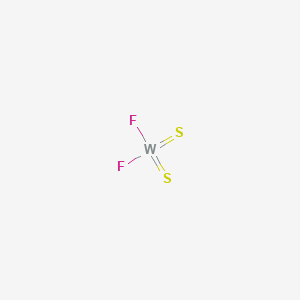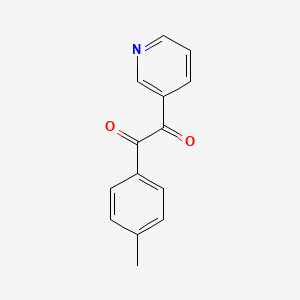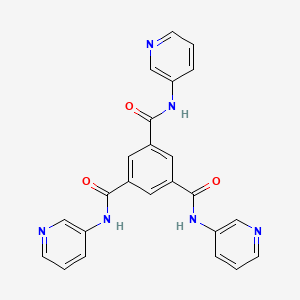
N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide: is a complex organic compound characterized by its tricarboxylic acid triamide structure. It is synthesized through the condensation of benzene-1,3,5-tricarboxylic acid with 3-aminopyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a condensation reaction involving benzene-1,3,5-tricarboxylic acid and 3-aminopyridine. The reaction is often carried out in the presence of thionyl chloride to facilitate the formation of the amide bonds.
Industrial Production Methods: On an industrial scale, the synthesis of N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide involves optimizing reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is used as a ligand in coordination chemistry to form metal complexes. These complexes have been studied for their photoluminescence properties and potential use in materials science.
Biology: The compound has been explored for its biological activity, including its potential as an inhibitor of certain enzymes or receptors. Research is ongoing to determine its efficacy and safety in biological systems.
Medicine: In the medical field, the compound is being investigated for its therapeutic potential. Studies are examining its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Industrially, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and coatings.
Mécanisme D'action
The mechanism by which N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic and photophysical properties due to the interaction between the metal and the ligand.
Molecular Targets and Pathways: In biological and medical applications, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
N,N',N''-tris(4-pyridyl)benzene-1,3,5-tricarboxamide
N,N',N''-tris(3-pyridyl)trimesic amide
N,N',N''-tris(3-pyridyl)benzene-1,2,4-tricarboxamide
Uniqueness: N,N',N''-tris(3-pyridyl)benzene-1,3,5-tricarboxamide is unique in its tricarboxylic acid triamide structure and its ability to form stable complexes with metal ions. Its photoluminescence properties and potential biological activity set it apart from similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications
Propriétés
Formule moléculaire |
C24H18N6O3 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1-N,3-N,5-N-tripyridin-3-ylbenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C24H18N6O3/c31-22(28-19-4-1-7-25-13-19)16-10-17(23(32)29-20-5-2-8-26-14-20)12-18(11-16)24(33)30-21-6-3-9-27-15-21/h1-15H,(H,28,31)(H,29,32)(H,30,33) |
Clé InChI |
LIESXEPMSSBHNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CN=CC=C3)C(=O)NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


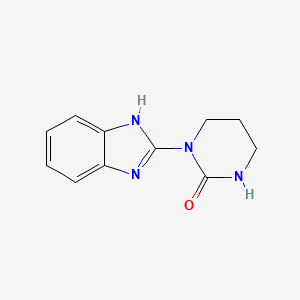

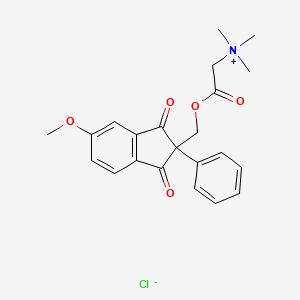
![[1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene-2,3-diyl]dimethanol](/img/structure/B15343939.png)
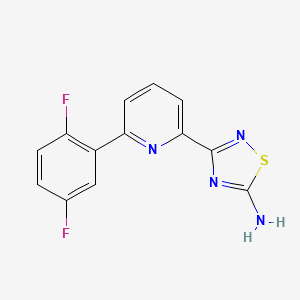

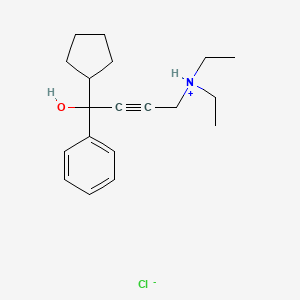
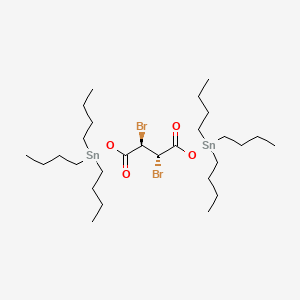
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
